3-Chloro-2-hydroxyisonicotinic acid
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Overview
Description
3-Chloro-2-hydroxyisonicotinic acid is an organic compound with the molecular formula C6H4ClNO3 It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom and a hydroxyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxyisonicotinic acid typically involves the chlorination of 2-hydroxyisonicotinic acid. The reaction is carried out under controlled conditions using reagents such as phosphorus oxychloride or thionyl chloride. The reaction mixture is usually heated to facilitate the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-2-oxoisonicotinic acid.
Reduction: Formation of 2-hydroxyisonicotinic acid.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-2-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyisonicotinic acid: Lacks the chlorine atom, leading to different chemical properties and reactivity.
2-Chloro-3-hydroxyisonicotinic acid: Similar structure but different positioning of the chlorine and hydroxyl groups.
Uniqueness
3-Chloro-2-hydroxyisonicotinic acid is unique due to the specific positioning of the chlorine and hydroxyl groups on the pyridine ring. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C6H4ClNO3 |
---|---|
Molecular Weight |
173.55 g/mol |
IUPAC Name |
3-chloro-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO3/c7-4-3(6(10)11)1-2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) |
InChI Key |
JXLMMWRYHICRIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1C(=O)O)Cl |
Origin of Product |
United States |
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